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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-bromobenzoic acid (CAS No: 20776-50-5), a key intermediate in organic synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and MS analyses

of 2-Amino-4-bromobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.8 d ~8.0 H-6

~7.0 d ~1.5 H-3

~6.8 dd ~8.0, ~1.5 H-5

~5.9 br s - -NH₂

~11.0 - 13.0 br s - -COOH
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Note: Data extracted from an available spectrum. The broad signals for the amine and

carboxylic acid protons are typical and their chemical shifts can vary with solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~170 C=O (Carboxylic Acid)

~150 C-2 (C-NH₂)

~138 C-6

~122 C-4 (C-Br)

~120 C-5

~118 C-3

~110 C-1

Note: As experimental data is not readily available, these chemical shifts are predicted based

on the analysis of structurally similar compounds, including other substituted aminobenzoic

acids.

Table 3: IR Absorption Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (Carboxylic Acid),

N-H stretch (Amine)

3100 - 3000 Medium C-H stretch (Aromatic)

1680 - 1660 Strong C=O stretch (Carboxylic Acid)

1620 - 1580 Medium to Strong
N-H bend (Amine), C=C

stretch (Aromatic)

1450 - 1400 Medium C=C stretch (Aromatic)

1300 - 1200 Strong C-O stretch (Carboxylic Acid)

~1150 Medium C-N stretch

850 - 800 Strong
C-H out-of-plane bend

(Aromatic)

~700 Medium to Strong C-Br stretch

Note: The assignments are based on typical vibrational frequencies for the functional groups

present and data from closely related isomers.

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Abundance Assignment

215/217 High [M]⁺ (Molecular Ion)

198/200 Medium [M-OH]⁺

170/172 Medium [M-COOH]⁺

136 Low [M-Br]⁺

91 Medium [C₆H₅N]⁺

Note: The predicted fragmentation pattern is based on the structure of 2-Amino-4-
bromobenzoic acid and established fragmentation pathways for aromatic carboxylic acids and
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halogenated compounds. The M/M+2 pattern is characteristic of the presence of a bromine

atom.

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher

for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Amino-4-bromobenzoic acid in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to

the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-4-bromobenzoic acid with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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Place the resulting fine powder into a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of an empty sample holder to subtract atmospheric and

instrumental interferences.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as

Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electron Spray Ionization

(ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

Prepare a dilute solution of 2-Amino-4-bromobenzoic acid in a suitable solvent (e.g.,

methanol or acetonitrile).

If using LC-MS, ensure the solvent is compatible with the mobile phase.

Data Acquisition (LC-MS with ESI):

Inject the sample solution into the LC system.

Separate the analyte using an appropriate column and mobile phase gradient.

Introduce the eluent into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z

range (e.g., 50-500 amu).

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation
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pattern.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

predicted fragmentation pathway.
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Caption: Workflow for the spectroscopic analysis of 2-Amino-4-bromobenzoic acid.
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Caption: Predicted mass spectrometry fragmentation pathway for 2-Amino-4-bromobenzoic
acid.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-bromobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266472#spectroscopic-data-nmr-ir-ms-of-2-amino-
4-bromobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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